

Application Notes and Protocols: Sonogashira Coupling of 4-bromo-1-cyclopropyl-1H-pyrazole

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Compound of Interest

Compound Name: 4-bromo-1-cyclopropyl-1H-pyrazole

Cat. No.: B569207

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Introduction

The pyrazole scaffold is a privileged heterocyclic motif frequently incorporated into the structures of pharmacologically active compounds, demonstrating a wide range of biological activities.[1][2] The functionalization of the pyrazole core is a key strategy in medicinal chemistry for the development of novel therapeutic agents. The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3] This reaction is of paramount importance in drug discovery as it allows for the introduction of diverse alkynyl moieties, which can serve as key building blocks or pharmacophores in complex molecular architectures.

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of **4-bromo-1-cyclopropyl-1H-pyrazole** with various terminal alkynes. The resulting 4-alkynyl-1-cyclopropyl-1H-pyrazole derivatives are valuable intermediates for the synthesis of novel compounds with potential applications in drug development and materials science.

Reaction Principle

The Sonogashira coupling reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The reaction proceeds through a catalytic cycle

involving the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to afford the desired coupled product and regenerate the palladium(0) catalyst.

Data Presentation: Reaction Scope and Yields

The following table summarizes the representative yields for the Sonogashira coupling of a 4-bromo-pyrazole derivative with a variety of terminal alkynes. While the specific substrate in the cited study is 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, the data provides a strong indication of the potential scope and efficiency of the reaction for **4-bromo-1-cyclopropyl-1H-pyrazole** under optimized conditions. Researchers should consider these as starting points for their own investigations.

Entry	Alkyne	Product	Yield (%)
1	Phenylacetylene	1-cyclopropyl-4-(phenylethynyl)-1H-pyrazole	92
2	1-Hexyne	1-cyclopropyl-4-(hex-1-yn-1-yl)-1H-pyrazole	85
3	3,3-Dimethyl-1-butyne	1-cyclopropyl-4-((3,3-dimethylbut-1-yn-1-yl)ethynyl)-1H-pyrazole	88
4	(Trimethylsilyl)acetylene	1-cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole	95
5	Propargyl alcohol	3-(1-cyclopropyl-1H-pyrazol-4-yl)prop-2-yn-1-ol	78
6	4-Ethynylanisole	1-cyclopropyl-4-((4-methoxyphenyl)ethynyl)-1H-pyrazole	90
7	1-Ethynyl-4-fluorobenzene	1-cyclopropyl-4-((4-fluorophenyl)ethynyl)-1H-pyrazole	89
8	2-Ethynylpyridine	2-((1-cyclopropyl-1H-pyrazol-4-yl)ethynyl)pyridine	82

Note: The yields presented are based on analogous reactions with a similar 4-bromo-pyrazole substrate and are for illustrative purposes. Optimization for **4-bromo-1-cyclopropyl-1H-pyrazole** may be required to achieve comparable results.

Experimental Protocols

General Protocol for the Sonogashira Coupling of 4-bromo-1-cyclopropyl-1H-pyrazole

This protocol provides a general procedure for the Sonogashira coupling of **4-bromo-1-cyclopropyl-1H-pyrazole** with a terminal alkyne.

Materials:

- **4-bromo-1-cyclopropyl-1H-pyrazole**
- Terminal alkyne (1.2 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)
- Ligand (e.g., PPh₃, XPhos) (if using a pre-catalyst like Pd(OAc)₂)
- Copper(I) iodide (CuI) (2-10 mol%)
- Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (2-3 equivalents)
- Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN))
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for anhydrous reactions

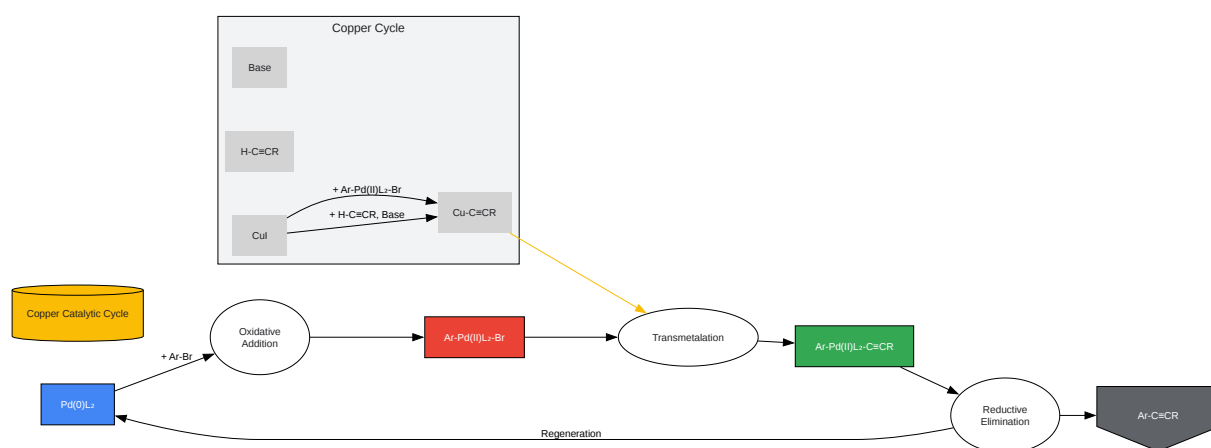
Procedure:

- **Reaction Setup:** To a dry, oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add **4-bromo-1-cyclopropyl-1H-pyrazole** (1.0 eq), the palladium catalyst, the ligand (if required), and copper(I) iodide.
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
- **Solvent and Reagent Addition:** Under a positive pressure of the inert gas, add the anhydrous solvent via syringe. Subsequently, add the amine base and the terminal alkyne via syringe.

- **Reaction Conditions:** Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 60-100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt and other inorganic byproducts.
- **Purification:** Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkynyl-1-cyclopropyl-1H-pyrazole product.

Mandatory Visualizations

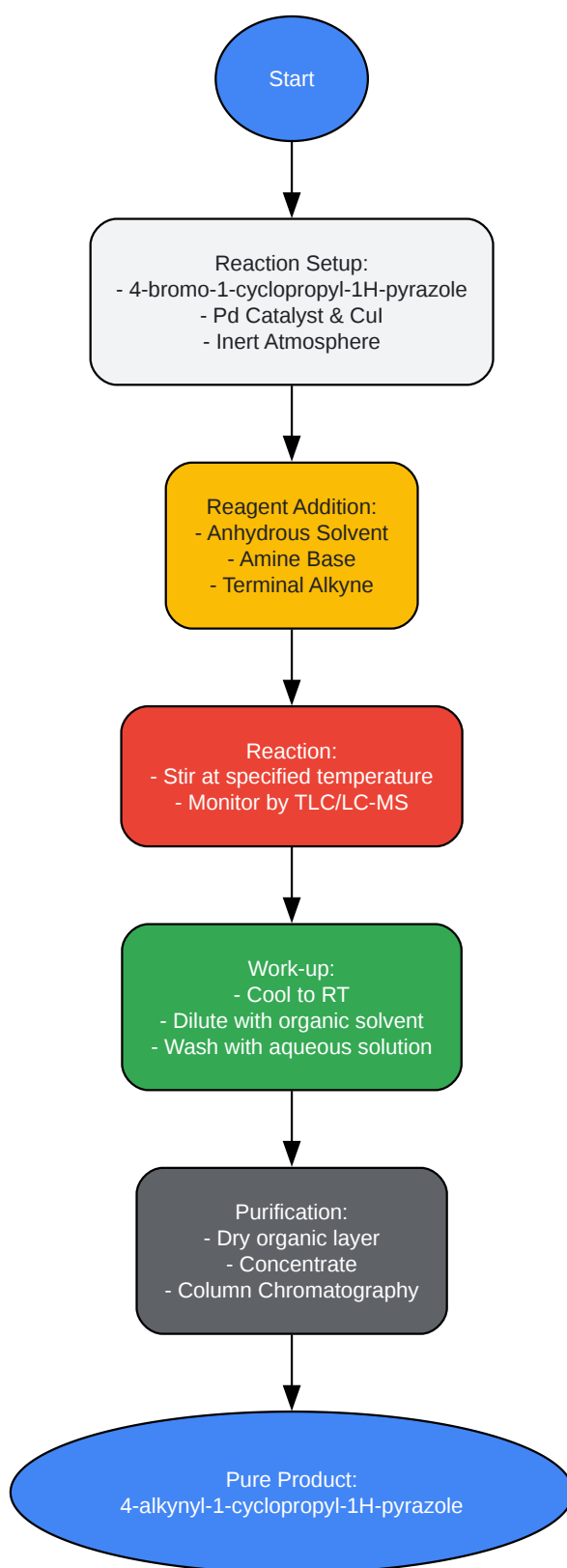
Signaling Pathway of the Sonogashira Coupling Catalytic Cycle



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Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow for Sonogashira Coupling



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Caption: Step-by-step workflow for the Sonogashira coupling experiment.

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References

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